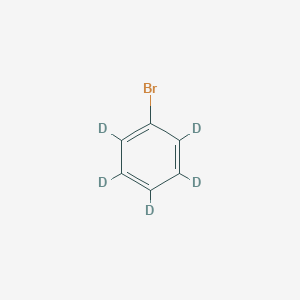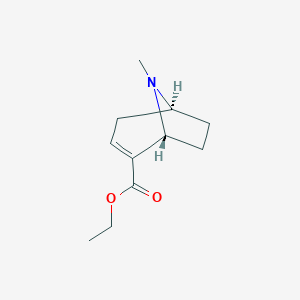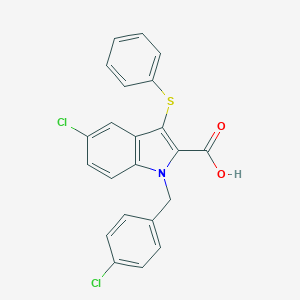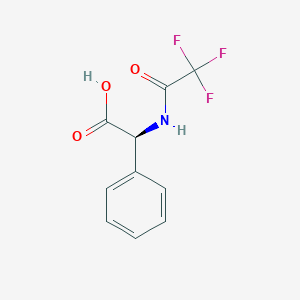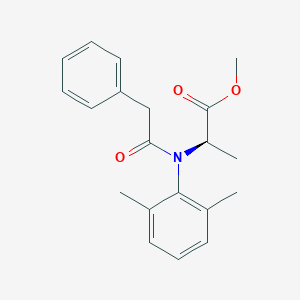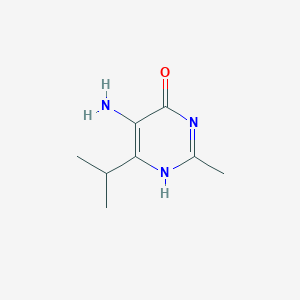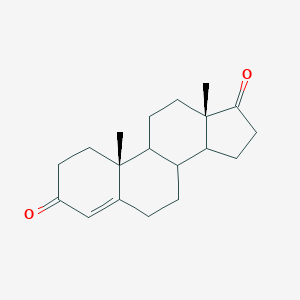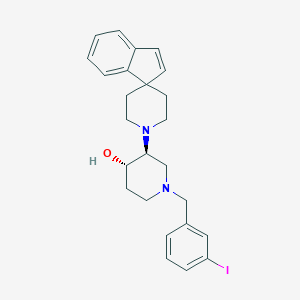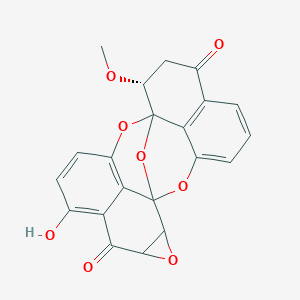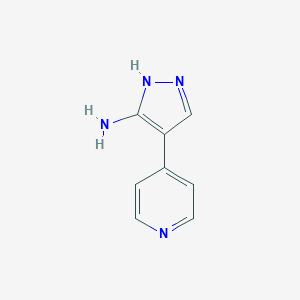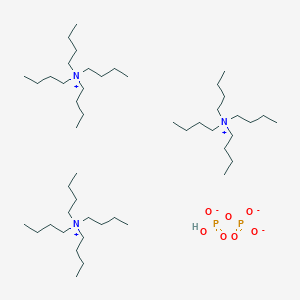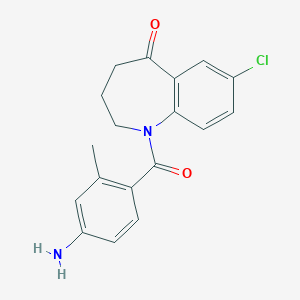![molecular formula C44H48N4O4S2 B116854 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole CAS No. 438226-83-6](/img/structure/B116854.png)
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole, also known as 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole, is a useful research compound. Its molecular formula is C44H48N4O4S2 and its molecular weight is 761 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Affinity and Receptor Modulation
Compounds related to the specified chemical structure, particularly those in the N1-arylsulfonyltryptamine class, have been studied for their binding affinity to 5-HT6 receptors. Some derivatives, such as N1-benzenesulfonyl-3-piperidin-3-yl-1H-indole, are identified as high-affinity full agonists, while others like N1-arylsulfonyl-3-(1-methylpyrrolidin-2-ylmethyl)-1H-indole derivatives exhibit potent antagonist properties (Cole et al., 2005).
Synthesis Methods
Advanced synthesis methods have been developed to produce indole compounds, including derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid. These methods are pivotal in obtaining indole compounds with specific substitutions and properties (Maklakov et al., 2002).
Novel Catalytic Processes
Innovative catalytic processes, such as Triphenylphosphine-catalyzed Knoevenagel condensation, have been employed to synthesize substituted derivatives like 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Such methods represent significant advancements in the field of organic synthesis (Venkatanarayana & Dubey, 2012).
Antifungal Activity Studies
Certain triazolylindole derivatives have been synthesized and evaluated for antifungal activity, highlighting the potential of these compounds in medical applications (Singh & Vedi, 2014).
Dimerization and Mechanistic Insights
Research on the dimerization of ethyl 3-cyanomethyl-2-indolecarboxylate has provided valuable mechanistic insights. Understanding the formation of dimeric indole derivatives is crucial for the development of complex organic molecules (Nagarathnam & Johnson, 1993).
Antimicrobial Activity Research
Studies on unsymmetrically substituted 3-(1-benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)-acrylonitrile have been conducted to explore their antimicrobial activities. Such research is crucial in the search for new antimicrobial agents (Thirupathi et al., 2012).
Crystal Structure Analysis
The crystal structures of specific indole derivatives have been analyzed, providing insights into the molecular geometry and interactions critical for drug design and material science applications (Palani et al., 2006).
properties
IUPAC Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N4O4S2/c1-46-22-9-11-36(46)26-34-29-45-42-19-18-33(28-40(34)42)44(31-54(51,52)39-15-7-4-8-16-39)48-30-35(27-37-12-10-23-47(37)2)41-25-32(17-20-43(41)48)21-24-53(49,50)38-13-5-3-6-14-38/h3-8,13-21,24-25,28-30,36-37,44-45H,9-12,22-23,26-27,31H2,1-2H3/b24-21+/t36-,37-,44?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYOMFGGCWSJP-AVDNXIMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)C=CS(=O)(=O)C7=CC=CC=C7)CC8CCCN8C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)C(CS(=O)(=O)C4=CC=CC=C4)N5C=C(C6=C5C=CC(=C6)/C=C/S(=O)(=O)C7=CC=CC=C7)C[C@H]8CCCN8C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

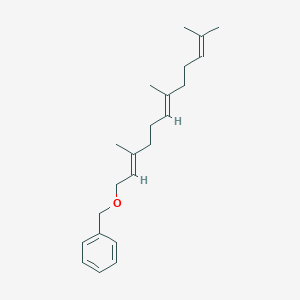
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
